molecular formula C5H7F6NO B1380357 4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol CAS No. 64139-80-6

4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol

Cat. No.: B1380357
CAS No.: 64139-80-6
M. Wt: 211.11 g/mol
InChI Key: WJWQHPVACSJVMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol” is a chemical compound with the molecular formula C5H7F6NO. It has a molecular weight of 211.11 g/mol . The compound is available in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1-2,12H2 . This code provides a standard way to encode the compound’s molecular structure.

Scientific Research Applications

Synthesis of Trifluoromethylated Furan Derivatives

Mosslemin et al. (2004) discussed the synthesis of new trifluoromethylated furan derivatives, derived from the reaction between tert-butyl isocyanide and 1,1,1-trifluoro-4-arylbutan-2,4-diones. The process involves the production of fluorinated aminoketenimines, followed by enolization-cyclization reactions (Mosslemin, Yavari, Anary‐Abbasinejad, & Nateghi, 2004).

Peptide Synthesis

Gorbunova et al. (1991) highlighted the use of 4,4,4-trifluoro-3-oxo-1-butenyl group as a protecting group for N-H terminal of amino acids in peptide synthesis. This group can be introduced using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one and removed through acidic hydrolysis (Gorbunova, Gerus, Galushko, & Kukhar, 1991).

Anti-Histaminic Activity Studies

Casy and Parulkar (1969) synthesized various isomers of 4-amino-1,2-diarylbutenes from 4-dimethylamino-2-p-methoxyphenyl-1-phenylbutan-2-ol. These compounds were investigated for their anti-histaminic properties, contributing to understanding the structural influences on such activity (Casy & Parulkar, 1969).

Synthesis of Fluorinated Amino Acids

Pigza et al. (2009) accomplished stereoselective syntheses of valuable fluorinated amino acids from 4,4,4-trifluoro-3-methylbutanoic acid. This process included conversion to a chiral oxazoline, followed by an oxidative rearrangement, demonstrating a method for producing configurationally pure amino acids (Pigza, Quach, & Molinski, 2009).

Development of 19F NMR Probes

Tressler and Zondlo (2014) synthesized perfluoro-tert-butyl 4-hydroxyproline amino acids, which were used in α-helical and polyproline helix peptides. These amino acids exhibited distinct conformational preferences and were detectable by 19F NMR, suggesting their application in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Safety and Hazards

The compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound can cause harm if swallowed, cause skin irritation, cause serious eye damage, and may cause respiratory irritation .

Properties

IUPAC Name

4-amino-1,1,1-trifluoro-2-(trifluoromethyl)butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7F6NO/c6-4(7,8)3(13,1-2-12)5(9,10)11/h13H,1-2,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJWQHPVACSJVMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(C(F)(F)F)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7F6NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol
Reactant of Route 2
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol
Reactant of Route 3
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol
Reactant of Route 4
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol
Reactant of Route 5
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol
Reactant of Route 6
4-Amino-1,1,1-trifluoro-2-trifluoromethylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.